Naftifine

Overview

Description

Synthesis Analysis

Naftifine synthesis has evolved over the years, with key studies highlighting its production methodologies. Sanghavi and Samarth (1994) demonstrated an improved synthesis using phase transfer catalysis, enhancing the yield through optimized reaction conditions and catalyst evaluation. Alternatively, a study in 2018 outlined two efficient approaches for synthesizing this compound and its analogues, employing Mannich-type reactions as the crucial step, showcasing versatility in synthetic routes (Sanghavi & Samarth, 1994; Molecules, 2018).

Molecular Structure Analysis

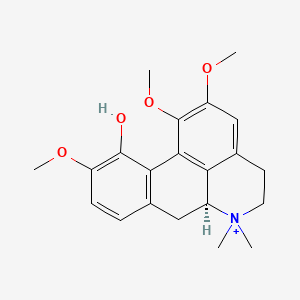

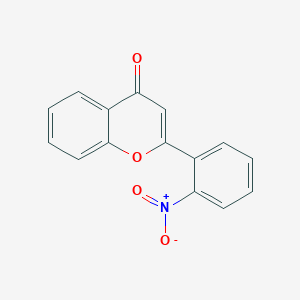

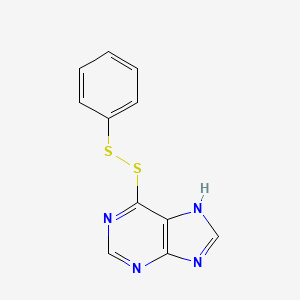

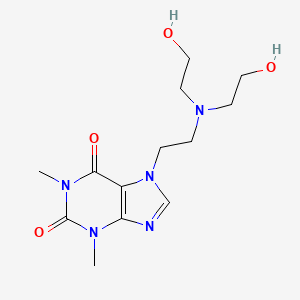

The molecular structure of this compound is crucial for its antifungal activity, with the tertiary allylamine function being a prerequisite for its efficacy against fungi. Structural variations, particularly in the phenyl ring, significantly influence its biological activity, as outlined by Stütz et al. (1986), providing a foundation for understanding its structure-activity relationships (Stütz et al., 1986).

Chemical Reactions and Properties

This compound's chemical properties, especially its interaction with fungal sterol biosynthesis pathways, underscore its antifungal potency. Ryder and Seidl (1984) highlighted its inhibition of ergosterol biosynthesis in Candida albicans, showcasing a dose-dependent ergosterol reduction and squalene accumulation, pinpointing the blocking of fungal squalene epoxidation as its primary action (Ryder & Seidl, 1984).

Physical Properties Analysis

The physical properties of this compound, including solubility and stability, are critical for its formulation and effectiveness. Uzqueda et al. (2006) explored complexation with cyclodextrins to improve this compound's solubility in basic aqueous solutions, demonstrating the versatility in enhancing its physicochemical characteristics for better therapeutic outcomes (Uzqueda et al., 2006).

Chemical Properties Analysis

This compound's chemical properties facilitate its antifungal activity, with its mechanism involving the inhibition of squalene epoxidase, leading to the accumulation of squalene and a reduction in ergosterol synthesis. This mechanism is distinct from other antifungal agents, providing this compound with a unique therapeutic profile (Monk & Brogden, 1991).

Scientific Research Applications

Pharmacologic Properties and Clinical Efficacy

Naftifine, a topical allylamine, is effective in managing superficial dermatomycoses. Its fungicidal action is broad, targeting a variety of dermatophyte fungi and providing activity against Candida and Aspergillus species. Interestingly, this compound also demonstrates effectiveness against certain gram-negative and gram-positive bacteria. It operates by disrupting fungal ergosterol synthesis and induces squalene accumulation in fungal cells. Additionally, this compound exhibits anti-inflammatory properties, evident in its reduction of superoxide production and polymorphonuclear leukocyte chemotaxis/endothelial adhesion. It has been proven safe and effective for various conditions, offering both antifungal action and relief from inflammatory symptoms (Gupta, Ryder, & Cooper, 2008).

Application in Moccasin Tinea Pedis

This compound is generally used for interdigital tinea pedis, but its efficacy extends to moccasin tinea pedis, often requiring systemic therapy. Clinical studies have shown that a two-week application of this compound gel 2% is an effective monotherapy for this condition, with significant improvements observed in cure rates compared to vehicle treatments (Stein Gold, Vlahovic, Verma, Olayinka, & Fleischer, 2015).

Antimicrobial and Anti-Inflammatory Efficacy

This compound's broad range of action includes antifungal, antibacterial, and anti-inflammatory effects, making it a first-line drug for treating superficial dermatomycoses, even those complicated with bacterial infection. This multifaceted efficacy positions this compound as a highly versatile agent in dermatological therapeutics (Matushevskaya, Svirshchevskaya, & Матушевская, 2014).

Transungual Delivery Potential

Innovative research has explored the potential of this compound for transungual delivery, specifically targeting fungal infections of nails (onychomycosis). Studies focused on enhancing this compound's penetration through human nail clippings suggest that its efficacy could be significantly improved with the application of chemical and physical enhancers (Šveikauskaitė & Briedis, 2020).

Synthetic Routes for this compound Analogues

Research into the synthesis of this compound and its analogues has revealed practical and efficient approaches. These studies not only provide insights into the production of this compound but also highlight its potential for the development of novel antifungal agents with varying efficacy against a range of fungi, including dermatophytes and Candida species (Abonía et al., 2018).

Complexation with Cyclodextrins

The complexation of this compound with cyclodextrins enhances its solubility and physicochemical characteristics. This research has implications for improving the drug's delivery and efficacy, especially in terms of solubility and dissolution rate, which are crucial for topical applications (Uzqueda et al., 2006).

Mechanism of Action

Target of Action

Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .

Mode of Action

This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .

Pharmacokinetics

This compound is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .

Result of Action

The inhibition of squalene 2,3-epoxidase by this compound leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .

Safety and Hazards

properties

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of naftifine?

A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does this compound have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]

Q3: How quickly does this compound exert its antifungal effects?

A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of this compound?

A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of this compound in different formulations?

A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can this compound treat?

A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of this compound compare to other antifungal agents?

A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does this compound penetrate the skin to reach the site of infection?

A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to this compound?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is this compound metabolized in the body?

A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is this compound excreted from the body?

A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of this compound?

A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for this compound?

A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)